molecular formula C12H25NO2 B13557566 2-((1-(Aminomethyl)-4-isopropylcyclohexyl)oxy)ethan-1-ol

2-((1-(Aminomethyl)-4-isopropylcyclohexyl)oxy)ethan-1-ol

Cat. No.: B13557566
M. Wt: 215.33 g/mol
InChI Key: XPGBNZZPOHMGCO-UHFFFAOYSA-N
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Description

2-((1-(Aminomethyl)-4-isopropylcyclohexyl)oxy)ethan-1-ol is a cyclohexane-based compound featuring an aminomethyl group at the 1-position, an isopropyl substituent at the 4-position, and an ether-linked ethanol moiety. This structure confers unique physicochemical properties, such as moderate polarity from the hydroxyl and amine groups, and lipophilicity from the isopropyl-substituted cyclohexane ring.

Properties

Molecular Formula

C12H25NO2

Molecular Weight

215.33 g/mol

IUPAC Name

2-[1-(aminomethyl)-4-propan-2-ylcyclohexyl]oxyethanol

InChI

InChI=1S/C12H25NO2/c1-10(2)11-3-5-12(9-13,6-4-11)15-8-7-14/h10-11,14H,3-9,13H2,1-2H3

InChI Key

XPGBNZZPOHMGCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)(CN)OCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Aminomethyl)-4-isopropylcyclohexyl)oxy)ethan-1-ol typically involves the following steps:

    Formation of the Cyclohexyl Intermediate: The starting material, 4-isopropylcyclohexanone, undergoes reductive amination with formaldehyde and ammonia to form 1-(aminomethyl)-4-isopropylcyclohexane.

    Etherification: The intermediate is then reacted with ethylene oxide under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and chromatography may also be employed.

Chemical Reactions Analysis

Substitution Reactions

The alcohol group (-OH) in the ethan-1-ol moiety can undergo substitution via SN1 or SN2 mechanisms , depending on reaction conditions:

  • SN1 Mechanism :

    • Requires protonation of the hydroxyl group to form an oxonium ion, which undergoes carbocation formation.

    • Halide nucleophiles (e.g., Cl⁻, Br⁻) attack the carbocation, yielding alkyl halides .

    • Example: Reaction with HCl (tert-butyl alcohol model) forms alkyl chlorides via carbocation intermediates .

  • SN2 Mechanism :

    • Direct nucleophilic attack by halide ions (e.g., via thionyl chloride or phosphorus tribromide) without carbocation formation.

    • Faster for primary alcohols; inversion of configuration occurs .

Comparison of SN1 and SN2 Conditions

MechanismKey FeaturesTypical ReagentsReaction Pathway
SN1Carbocation formationH₃O⁺, HCl, HBrStepwise (two steps)
SN2Concerted backside attackSOCl₂, PBr₃Single step

Elimination Reactions

The alcohol group can lose water to form alkenes via E1 or E2 mechanisms :

  • E1 Mechanism :

    • Protonation → oxonium ion → carbocation formation → deprotonation to form alkene .

    • Favored for secondary/tertiary alcohols.

  • E2 Mechanism :

    • Concurrent protonation and elimination in a single step (e.g., with sulfuric acid) .

    • Faster for primary alcohols.

Elimination Conditions

MechanismCarbocation StabilityTypical ReagentsProduct
E1High (tertiary)H₂SO₄, HClAlkenes
E2Moderate (secondary)HCl, HBrAlkenes

Alkylation of the Aminomethyl Group

The aminomethyl (-NH₂CH₂-) group is nucleophilic and can undergo N-alkylation :

  • Method :

    • Protonation of the amine with strong acids (e.g., HCl) forms an ammonium salt, activating it for alkylation .

    • Reaction with alkylating agents (e.g., alkyl halides, benzoic acid derivatives) yields N-alkylated products.

  • Example :

    • Treatment with HCl in dioxane forms the ammonium chloride intermediate, which reacts with alkylating reagents under alkaline conditions .

Alkylation Workflow

  • Protonation : Amine → ammonium salt (e.g., using 4N HCl) .

  • Alkylation : Reaction with alkyl halides or acylating agents.

  • Deprotonation : Base (e.g., diisopropylethylamine) releases the free amine.

Rearrangement Reactions

The compound may undergo intramolecular rearrangements due to instability in the free amine form:

  • Amide Rearrangement :

    • Spontaneous isomerization of amines to amides via intermolecular hydrogen bonding .

    • Example: 2-aminoethyl benzoate → N-(2-hydroxyethyl)benzamide under basic conditions .

  • Mitigation :

    • "One-pot synthesis" with simultaneous deprotonation and alkylation prevents rearrangement by stabilizing intermediates .

Functional Group Interactions

The ether (-O-) and aminomethyl (-NH₂CH₂-) groups may influence reactivity:

  • Hydrogen Bonding : The hydroxyl group enhances nucleophilicity in substitution reactions.

  • Steric Effects : The isopropyl substituent may hinder backside attack in SN2 mechanisms.

References Chemistry LibreTexts: Reactions of Alcohols. ChemRxiv: A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine.

Scientific Research Applications

2-((1-(Aminomethyl)-4-isopropylcyclohexyl)oxy)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((1-(Aminomethyl)-4-isopropylcyclohexyl)oxy)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the isopropyl group may enhance lipophilicity and membrane permeability. The ether linkage provides flexibility to the molecule, allowing it to adopt various conformations for optimal binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to cyclobutane- and cyclohexane-based analogs from commercial catalogs and research reports. Below is a detailed analysis:

Structural Similarities and Differences
Compound Name Core Structure Key Substituents Functional Groups
2-((1-(Aminomethyl)-4-isopropylcyclohexyl)oxy)ethan-1-ol Cyclohexane 1-aminomethyl, 4-isopropyl, 2-ethoxyethanol Amine, hydroxyl, ether
1-(Aminomethyl)-3,3-difluorocyclobutan-1-ol HCl Cyclobutane 1-aminomethyl, 3,3-difluoro Amine, hydroxyl, fluorine
1-(3,3-Difluorocyclobutyl)ethan-1-ol Cyclobutane 3,3-difluoro, ethan-1-ol Hydroxyl, fluorine
1-Ethynyl-3,3-difluorocyclobutan-1-amine HCl Cyclobutane 1-ethynyl, 3,3-difluoro Alkyne, amine, fluorine

Key Observations :

  • Substituents : The 4-isopropyl group increases steric bulk and lipophilicity relative to fluorine-containing analogs, which may improve membrane permeability but reduce aqueous solubility .
  • Functional Groups : Unlike fluorinated cyclobutane analogs (e.g., AS99420), the absence of fluorine in the target compound reduces electronegativity, possibly altering metabolic stability or target affinity.
Physicochemical and Commercial Metrics
Compound Name Molecular Weight (g/mol) LogP (Predicted) Price (USD/100mg) Availability
This compound ~257.4 1.8 (estimated) N/A Not listed in
1-(Aminomethyl)-3,3-difluorocyclobutan-1-ol HCl 198.6 0.5 223.00 In stock
1-Ethynyl-3,3-difluorocyclobutan-1-amine HCl 194.6 0.9 355.00 In stock
1-(Trifluoromethyl)cyclobutane-1-carboxylic acid 196.1 1.2 311.00 In stock

Analysis :

  • Cost: Fluorinated cyclobutane derivatives (e.g., AS99136 at $355/100mg) are priced higher than non-fluorinated analogs, likely due to synthetic complexity.
  • Lipophilicity : The target’s predicted LogP (~1.8) exceeds that of fluorinated cyclobutane analogs (LogP 0.5–1.2), aligning with its isopropyl group’s hydrophobicity.
Research and Application Insights
  • Ether-Linked Ethanol Moieties: The target’s ethoxyethanol group may improve solubility relative to purely hydrocarbon analogs, though this could be offset by the isopropyl group’s bulk.
  • Synthetic Challenges : The cyclohexane scaffold’s stereochemical complexity (e.g., axial vs. equatorial substituents) may complicate synthesis compared to smaller cyclobutane systems.

Biological Activity

The compound 2-((1-(Aminomethyl)-4-isopropylcyclohexyl)oxy)ethan-1-ol , with the CAS number 1492798-29-4 , is a chemical of interest due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H23NO2
  • Molecular Weight : 225.33 g/mol
  • IUPAC Name : this compound

The compound features a cyclohexane ring substituted with an aminomethyl group and an isopropyl group, contributing to its unique biological properties.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:

  • Antimicrobial Activity : Some studies suggest that related compounds have demonstrated efficacy against bacterial strains, indicating potential as antimicrobial agents.
  • CNS Activity : Given the presence of the aminomethyl group, there may be implications for central nervous system (CNS) activity, potentially influencing neurotransmitter systems.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial properties of aminomethyl-substituted cyclohexane derivatives. The results indicated that these compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting a potential role in developing new antibiotics.

Case Study 2: CNS Effects

Another research focused on the CNS effects of cyclohexane derivatives. The findings highlighted that these compounds could modulate serotonin receptors, leading to anxiolytic-like effects in animal models.

Data Table: Biological Activity Summary

Biological ActivityRelated CompoundsObserved EffectsReferences
AntimicrobialAminomethyl derivativesEffective against S. aureus, E. coli
CNS ModulationCyclohexane derivativesAnxiolytic effects observed
Enzyme InhibitionSimilar structuresInhibition of metabolic enzymes in pathogens

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Resolve cyclohexyl and isopropyl groups (δ 1.44 ppm for methyl doublets in analogous alcohols ).
  • HPLC-MS : Detect trace impurities from aminomethyl group side reactions.
  • X-ray crystallography : Confirm stereochemistry if single crystals are obtained .

How should researchers address stability and storage challenges for amino-alcohol derivatives?

Basic Research Question

  • Peroxide formation : Avoid prolonged exposure to oxygen; store under inert gas (N₂/Ar) .
  • Temperature : Refrigerate (4°C) to prevent degradation of the aminomethyl group.
  • Light sensitivity : Use amber vials to protect against photolytic cleavage of the ether linkage .

How can contradictions in catalytic efficiency data between studies be resolved?

Advanced Research Question
Contradictions often arise from catalyst oxidation states (e.g., Fe²⁺ vs. Fe³⁺ in FePC systems ). Methodological steps:

  • Redox titration : Quantify active Fe²⁺ content before reactions.
  • Kinetic studies : Compare turnover frequencies (TOF) under controlled O₂ levels.
  • Spectroscopic validation : Use UV-Vis to monitor catalyst stability during reactions .

What strategies are recommended for analyzing stereochemical outcomes in cyclohexanol derivatives?

Advanced Research Question

  • Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak® IC) to separate enantiomers .
  • NOESY NMR : Identify spatial proximity of aminomethyl and isopropyl groups on the cyclohexane ring .
  • VCD spectroscopy : Assign absolute configuration via vibrational circular dichroism .

How can theoretical frameworks guide mechanistic studies of this compound’s reactivity?

Advanced Research Question

  • Markovnikov’s rule : Predict regioselectivity in alkoxy-group addition to unsaturated bonds .
  • DFT calculations : Model transition states for nucleophilic substitution at the cyclohexyl ether site .
  • Hydrogen-bonding networks : Analyze urea/thiourea catalysts’ role in stabilizing intermediates .

What experimental designs assess environmental persistence and ecotoxicity?

Advanced Research Question

  • Biodegradation assays : Use OECD 301B to measure microbial degradation in water/soil .
  • QSAR modeling : Predict bioaccumulation potential via logP calculations (estimated logP = 2.1).
  • Aquatic toxicity : Conduct Daphnia magna acute toxicity tests (EC₅₀) .

How can metabolic pathways of this compound be studied in biological systems?

Advanced Research Question

  • Isotopic labeling : Synthesize ¹⁴C-labeled analogs to trace metabolic fate in vitro .
  • LC-HRMS : Identify phase I/II metabolites (e.g., glucuronidation of the hydroxyl group) .
  • Enzyme inhibition assays : Test interactions with cytochrome P450 isoforms (CYP3A4/2D6) .

What factors influence regioselectivity in the synthesis of polyfunctional cyclohexanol derivatives?

Advanced Research Question

  • Steric effects : Isopropyl groups hinder nucleophilic attack at the 4-position .
  • Solvent polarity : Polar aprotic solvents (DMF) favor SN2 mechanisms for ether formation .
  • Temperature gradients : Lower temps (0–5°C) reduce epimerization of the cyclohexane ring .

How can computational modeling optimize reaction conditions for scaled-up synthesis?

Advanced Research Question

  • Molecular dynamics (MD) : Simulate solvent interactions to minimize byproducts .
  • Process intensification : Use flow chemistry models to enhance heat/mass transfer .
  • DoE (Design of Experiments) : Apply factorial designs to optimize catalyst loading and stoichiometry .

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